molecular formula C13H21NO4 B2849772 Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate CAS No. 2248301-42-8

Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B2849772
CAS No.: 2248301-42-8
M. Wt: 255.314
InChI Key: SHWILQXMQGRDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxo-9-oxa-1-azaspiro[45]decane-1-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a lactone and an azaspirodecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable lactone with an amine under controlled conditions. One common method involves the use of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a starting material, which undergoes a series of reactions including cyclization and esterification to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure.

    Substitution: The compound can participate in nucleophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated spirocyclic compounds.

Scientific Research Applications

Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable in applications where specific molecular interactions are required, such as in drug design and material science .

Properties

IUPAC Name

tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-10(15)7-13(14)5-4-6-17-9-13/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWILQXMQGRDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC12CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.